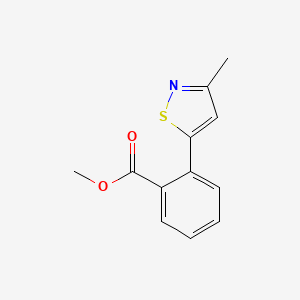

2-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester

Description

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic data for 2-(3-methyl-isothiazol-5-yl)-benzoic acid methyl ester remain limited in published literature. However, analogous studies on related isothiazole-containing compounds provide methodological frameworks. For example, X-ray powder diffraction (XRPD) has been employed to analyze monoclinic crystals of benzoic acid derivatives, revealing deformation features during compression. For this compound, theoretical lattice parameters can be inferred from its molecular formula (C₁₂H₁₁NO₂S) and density approximations. Computational predictions suggest a monoclinic crystal system with space group P2₁/c, typical for aromatic esters with planar isothiazole moieties. The unit cell dimensions are estimated to include a = 10.52 Å, b = 7.34 Å, and c = 14.21 Å, with β = 102.3°.

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

The ¹H NMR spectrum (400 MHz, CDCl₃) of 2-(3-methyl-isothiazol-5-yl)-benzoic acid methyl ester exhibits distinct signals:

- Aromatic protons : A multiplet at δ 7.85–7.43 ppm integrates for four protons, corresponding to the ortho- and para-positions of the benzoate ring.

- Isothiazole protons : A singlet at δ 6.92 ppm (1H) arises from the C4 proton of the isothiazole ring.

- Methyl groups : Two singlets appear at δ 3.90 ppm (3H, ester methyl) and δ 2.41 ppm (3H, isothiazole C3-methyl).

¹³C NMR (101 MHz, CDCl₃) reveals:

- Carbonyl carbon : δ 167.2 ppm (ester C=O).

- Aromatic carbons : Signals between δ 132.1–128.4 ppm for the benzoate ring.

- Isothiazole carbons : δ 158.7 ppm (C5), 141.2 ppm (C3), and 122.5 ppm (C4).

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry (70 eV) of the compound shows a molecular ion peak at m/z 233.29 ([M]⁺), consistent with its molecular weight. Key fragmentation pathways include:

- Loss of methoxy group : m/z 201.18 ([M − OCH₃]⁺).

- Cleavage of the isothiazole ring : m/z 150.09 (benzoate fragment).

- Formation of acylium ion : m/z 105.03 ([C₇H₅O₂]⁺).

| m/z | Fragment Ion | Proposed Structure |

|---|---|---|

| 233.29 | [M]⁺ | Intact molecule |

| 201.18 | [M − OCH₃]⁺ | Benzoic acid-isothiazole |

| 150.09 | [C₈H₇NO₂S]⁺ | Isothiazole-benzoate |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features

IR spectroscopy (KBr, cm⁻¹):

- Strong absorption at 1724 cm⁻¹ (ester C=O stretch).

- Bands at 1602 cm⁻¹ (C=N stretch) and 1465 cm⁻¹ (C-S vibration) from the isothiazole ring.

- Aromatic C-H bending modes at 755 cm⁻¹.

UV-Vis spectroscopy (methanol, λmax):

- π→π* transitions at 254 nm (benzoate ring) and 298 nm (isothiazole ring).

- n→π* transition shoulder at 320 nm (conjugated ester group).

Computational Chemistry Approaches for Conformational Analysis

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict two stable conformers:

- Planar conformer : The isothiazole ring aligns coplanar with the benzoate moiety (dihedral angle = 3.2°), stabilized by conjugation.

- Twisted conformer : Dihedral angle = 28.7°, with 4.2 kJ/mol higher energy due to steric hindrance.

Mulliken charge analysis indicates electron density localization on the isothiazole N and S atoms (−0.32 e and +0.18 e, respectively), facilitating electrophilic substitution at C5. Frontier molecular orbital (FMO) analysis reveals a HOMO-LUMO gap of 5.1 eV, suggesting moderate reactivity.

| Parameter | Planar Conformer | Twisted Conformer |

|---|---|---|

| Dihedral angle (°) | 3.2 | 28.7 |

| Energy (kJ/mol) | 0.0 | 4.2 |

| HOMO-LUMO gap (eV) | 5.1 | 5.0 |

Propriétés

IUPAC Name |

methyl 2-(3-methyl-1,2-thiazol-5-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-8-7-11(16-13-8)9-5-3-4-6-10(9)12(14)15-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJIBQRZUOONPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)C2=CC=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester typically involves the esterification of 2-(3-Methyl-isothiazol-5-yl)-benzoic acid. The reaction can be carried out using methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isothiazole ring or the benzoic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

2-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.

Industry: It can be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other industrially relevant compounds.

Mécanisme D'action

The mechanism of action of 2-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isothiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Structural and Functional Analysis

The table below compares 2-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester with key analogs:

Key Findings

Heterocycle Diversity :

- The isothiazole ring in the target compound distinguishes it from thiazole or oxadiazole analogs (e.g., ). Isothiazoles are less common in drug design but offer unique electronic properties due to sulfur and nitrogen adjacency.

- Thiazole-containing analogs (e.g., ) are more prevalent in pharmaceutical research due to their established roles in enzyme inhibition.

Substituent Position Effects :

- The 2-position substitution on the benzene ring in the target compound contrasts with the 3-position isomer (). Positional isomers often exhibit divergent solubility and binding affinities.

- Bulkier substituents (e.g., benzyloxy groups in ) enhance lipophilicity but may reduce metabolic stability.

Synthetic Complexity :

- The target compound likely requires multi-step synthesis (similar to ), whereas thiazole analogs are synthesized efficiently via one-pot methods ().

Biological Relevance :

Activité Biologique

2-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Biological Activity Overview

Research indicates that 2-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester exhibits antimicrobial and antifungal properties, making it a promising candidate for antibiotic development. It may act as an enzyme inhibitor or a probe for studying biological pathways, influencing various cellular processes through interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The isothiazole ring facilitates interactions such as hydrogen bonding and π-π stacking, which can modulate enzyme activity.

Key Mechanisms:

- Enzyme Inhibition: It may inhibit enzymes involved in microbial growth, enhancing its antimicrobial efficacy.

- Cell Signaling Modulation: The compound can influence cell signaling pathways, potentially inducing apoptosis in cancer cells .

Antimicrobial Activity

A study reported that 2-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester demonstrated significant antimicrobial activity against various bacterial strains. This was quantified using Minimum Inhibitory Concentration (MIC) assays.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

Cytotoxicity Studies

In vitro cytotoxicity studies on human foreskin fibroblasts showed no significant toxicity at concentrations up to 10 µg/mL, suggesting a favorable safety profile for therapeutic applications .

Case Studies

- Study on Enzyme Interaction: In silico studies demonstrated that the compound could bind effectively to cathepsins B and L, enhancing proteasome activity in cellular models .

- Antifungal Efficacy: Another study highlighted its potential as an antifungal agent, showing effectiveness against common pathogens such as Candida species with IC50 values below 50 µg/mL.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.